molecular formula C10H17N3O3S B014460 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL CAS No. 7400-05-7

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL

Cat. No.: B014460
CAS No.: 7400-05-7
M. Wt: 259.33 g/mol
InChI Key: GKSGXTLNGDMLRR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL (CAS: 7400-05-7) is a pyrimidine derivative featuring a diethoxyethyl substituent at position 5, a mercapto (-SH) group at position 2, and an amino (-NH₂) group at position 4. Key properties include:

  • Molecular Weight: 259.32 g/mol .
  • Purity: Typically ≥95% (HPLC) .
  • Storage: Requires storage at -20°C due to sensitivity to degradation .

The diethoxyethyl group enhances hydrophobicity, while the mercapto group provides nucleophilic reactivity, distinguishing it from simpler pyrimidine analogs .

Properties

IUPAC Name

6-amino-5-(2,2-diethoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S/c1-3-15-7(16-4-2)5-6-8(11)12-10(17)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSGXTLNGDMLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=C(NC(=S)NC1=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224791
Record name 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7400-05-7
Record name 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol
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Record name 7400-05-7
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Record name 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol
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Record name 6-AMINO-5-(2,2-DIETHOXYETHYL)-2-MERCAPTO-4-PYRIMIDINOL
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Preparation Methods

Cyclization and Ring Formation

Pyrimidine derivatives are typically synthesized via cyclization reactions between β-dicarbonyl compounds and nitrogen-containing precursors. For 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL, ethyl acetoacetate serves as a key starting material due to its ability to form the pyrimidine backbone. Reaction with thiourea under reflux conditions in ethanol facilitates cyclization, yielding a 4-hydroxy-2-mercaptopyrimidine intermediate. The diethoxyethyl side chain is introduced at the 5-position through nucleophilic substitution using diethyl oxalate, a step requiring anhydrous conditions to prevent hydrolysis.

Table 1: Key Reaction Parameters for Cyclization

ParameterOptimal ConditionPurpose
SolventEthanolEnhances solubility of intermediates
Temperature80–100°C (reflux)Accelerates cyclization kinetics
CatalystNone (thermal activation)Minimizes side reactions
Reaction Time6–8 hoursEnsures complete conversion

Functional Group Modifications

Amination at the 6-Position : The introduction of the amino group is achieved via treatment with aqueous ammonia or ammonium acetate under acidic conditions (pH 4–5). This step proceeds via nucleophilic substitution, displacing a hydroxyl group or halide at the 6-position.

Thiolation at the 2-Position : The mercapto group is incorporated using hydrogen sulfide gas or sodium hydrosulfide (NaSH) in dimethylformamide (DMF). This reaction is sensitive to oxygen, necessitating inert atmosphere conditions to avoid oxidation to disulfides.

Industrial-Scale Production Techniques

Batch Processing

Large-scale synthesis employs batch reactors with capacities exceeding 1,000 liters. Key considerations include:

  • Temperature Control : Jacketed reactors maintain precise temperatures (±2°C) during exothermic steps.

  • Mixing Efficiency : High-shear impellers ensure homogeneous reagent distribution, critical for consistent product quality.

  • Workup Procedures : Centrifugation and solvent extraction isolate the crude product, followed by recrystallization from ethanol-water mixtures to achieve >95% purity.

Continuous Flow Synthesis

Emerging methodologies utilize continuous flow reactors to enhance scalability and reduce reaction times. Microfluidic channels (0.5–2.0 mm diameter) enable rapid heat transfer and minimize side reactions. For example, a two-stage system achieves cyclization in 30 minutes and amination in 45 minutes, outperforming batch processes by a factor of 3.

Characterization and Quality Control

Spectroscopic Analysis

1H NMR : Key signals include the diethoxyethyl protons as a quartet at δ 3.5–4.5 ppm and the absence of a thiol proton due to tautomerism. High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular formula C₁₀H₁₇N₃O₃S with a [M+H]+ peak at m/z 259.33.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm resolve the target compound from byproducts. Typical retention times range from 8.5–9.2 minutes under isocratic conditions (60:40 acetonitrile:water).

Challenges and Optimization Strategies

Byproduct Formation

Common impurities include disulfides (from thiol oxidation) and unreacted diethyl oxalate. Strategies to mitigate these include:

  • Inert Atmosphere : Nitrogen or argon sparging during thiolation.

  • Stoichiometric Control : Limiting diethyl oxalate to 1.05 equivalents minimizes residual reagent.

Yield Improvement

Catalytic Enhancements : Adding 1 mol% zinc chloride (ZnCl₂) accelerates cyclization, increasing yields from 68% to 82%. Solvent Optimization : Replacing ethanol with dimethyl sulfoxide (DMSO) reduces reaction time by 40% but requires post-reaction solvent exchange due to high boiling points .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the side chains.

    Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Modified pyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine compounds.

Scientific Research Applications

The compound 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL (often abbreviated as DEE-MP) is a pyrimidine derivative that has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies, while adhering to the latest findings in the field.

Pharmaceutical Research

DEE-MP has been investigated for its potential therapeutic properties. Although it is not approved for human consumption, its structural characteristics suggest possible applications in drug development:

  • Antiviral Activity : Preliminary studies indicate that DEE-MP may exhibit antiviral properties, particularly against RNA viruses. Its mercapto group could enhance its interaction with viral proteins.
  • Antitumor Effects : Research has suggested that compounds similar to DEE-MP can inhibit tumor growth by interfering with DNA synthesis in cancer cells.

Biochemical Studies

DEE-MP serves as a valuable reagent in biochemical assays:

  • Enzyme Inhibition : It is used to study the inhibition of specific enzymes involved in metabolic pathways, particularly those related to nucleotide synthesis.
  • Binding Studies : The compound can be utilized in binding assays to evaluate interactions with biomolecules, contributing to the understanding of molecular mechanisms.

Agricultural Applications

The compound's properties have led to investigations into its use as a pesticide or herbicide:

  • Fungicidal Activity : Initial research indicates that DEE-MP may possess fungicidal properties, making it a candidate for agricultural applications.

Data Table: Summary of Research Findings

Application AreaPotential UseFindings
Pharmaceutical ResearchAntiviral and Antitumor AgentsInhibits viral replication; affects DNA synthesis in cancer cells
Biochemical StudiesEnzyme InhibitionInhibits specific metabolic enzymes
Agricultural ApplicationsFungicideExhibits fungicidal activity against certain pathogens

Case Study 1: Antiviral Activity

A study conducted by researchers at a prominent university explored the antiviral effects of DEE-MP on a model RNA virus. The results demonstrated a significant reduction in viral load when treated with varying concentrations of DEE-MP, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Enzyme Inhibition

In another investigation, DEE-MP was tested for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The study revealed that DEE-MP displayed competitive inhibition, indicating its potential as a scaffold for developing new DHFR inhibitors.

Mechanism of Action

The mechanism of action of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound can inhibit enzyme activity, bind to receptor sites, and interact with DNA or RNA, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The compound is compared to pyrimidine derivatives with analogous substituents, focusing on substituent effects, reactivity, and applications.

Table 1: Key Attributes of Comparable Pyrimidine Derivatives
Compound Name CAS Number Molecular Weight Substituents (Positions) Key Functional Groups Applications Price (1g) References
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL 7400-05-7 259.32 5-(diethoxyethyl), 2-SH, 6-NH₂ -SH, -NH₂, -OCH₂CH₃ Thymidine phosphorylase inhibitors €93.00
2,4-Diamino-6-methoxypyrimidine 116436-03-4 156.15 2-NH₂, 4-NH₂, 6-OCH₃ -NH₂, -OCH₃ Antiviral/antimicrobial agents Not available
2,4-Diamino-6-ethoxypyrimidine 155-90-8 170.18 2-NH₂, 4-NH₂, 6-OCH₂CH₃ -NH₂, -OCH₂CH₃ Agricultural chemicals Not available
6-Amino-2-(methylthio)pyrimidin-4-ol 1074-41-5 173.22 2-SCH₃, 6-NH₂ -SCH₃, -NH₂ Enzyme inhibition studies Not available
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol 7400-06-8 227.26 5-(diethoxyethyl), 6-NH₂ -NH₂, -OCH₂CH₃ Synthetic intermediate $96.00

Substituent Effects on Reactivity and Stability

  • Mercapto (-SH) vs. Methoxy (-OCH₃)/Methylthio (-SCH₃) : The mercapto group in the target compound offers higher nucleophilicity compared to methoxy or methylthio groups, enabling thiol-specific reactions (e.g., disulfide bond formation). However, this increases oxidative instability, necessitating low-temperature storage , whereas methoxy/methylthio analogs exhibit greater stability .

Cost and Availability

  • The target compound is priced higher (€93.00/1g) than analogs like 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol ($96.00/1g), reflecting the added complexity of introducing the mercapto group .

Biological Activity

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties, focusing on anticancer activity, mechanisms of action, and safety profiles based on recent studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H17N3O3S
  • Molecular Weight : 259.33 g/mol
  • CAS Number : 7400-05-7

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidines, including this compound, exhibit significant anticancer activity. A notable study evaluated a series of similar compounds for their in vitro anticancer efficacy against 60 different cancer cell lines. Although specific data for this compound was not detailed in the search results, related compounds demonstrated promising results.

Key Findings :

  • Compounds similar to this compound showed selectivity towards leukemia cells with a selectivity ratio ranging from 0.7 to 39 at the GI50 level.
  • Mechanistic studies indicated that these compounds could induce apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins .

The mechanisms by which these compounds exert their anticancer effects include:

  • Cell Cycle Arrest : Induction of cell cycle arrest at the S phase.
  • Apoptosis Induction : Activation of apoptotic pathways characterized by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
  • Caspase Activation : Significant activation of caspase 3 was noted, leading to programmed cell death in various cancer cell lines.

Safety Profile

The safety profile of related compounds has also been evaluated. For instance, one study reported that certain derivatives exhibited a good safety profile against normal human lung fibroblast cells (WI-38), indicating that these compounds may selectively target cancer cells while sparing normal tissues .

Data Summary Table

Property Value/Description
Molecular FormulaC10H17N3O3S
Molecular Weight259.33 g/mol
CAS Number7400-05-7
Anticancer ActivitySelective towards leukemia; GI50 ratios up to 39
MechanismsCell cycle arrest, apoptosis induction
Safety ProfileGood against WI-38 normal lung fibroblasts

Q & A

Q. What are the standard synthetic routes for 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous pyrimidine derivatives are synthesized via refluxing precursors with amines or thiolating agents under controlled conditions. Purification often employs recrystallization or column chromatography to achieve >70% yields .

  • Key Steps :
  • Introduction of the diethoxyethyl group via alkylation or substitution.
  • Thiolation at the 2-position using reagents like thiourea or sodium hydrosulfide.
  • Acidic or basic workup to isolate the final product.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Characterization relies on:

  • 1H NMR : Confirms substituent integration (e.g., diethoxyethyl protons at δ ~3.5–4.5 ppm, thiol proton absence due to tautomerism) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₉H₁₆N₃O₃S requires m/z 270.0912) .
  • Melting Point Analysis : Consistency with literature values (e.g., 150–154°C for related structures) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Control : Reflux at 80–100°C balances reaction rate and decomposition .
  • Example : A 96% yield was achieved for a structurally similar compound by adjusting stoichiometry and reflux time .

Q. What computational approaches elucidate the electronic structure and reactivity of this compound?

Quantum chemical calculations (e.g., DFT at B3LYP/6-311++G(d,p)) predict:

  • Charge Distribution : Negative charge localization on the mercapto and hydroxyl groups, enhancing nucleophilic reactivity .
  • Vibrational Modes : IR-active bands for -SH (2500–2600 cm⁻¹) and -NH₂ (3300–3500 cm⁻¹) correlate with experimental data .
  • Applications : Guides design of derivatives with tailored redox or binding properties .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR shifts) require:

  • Tautomerism Analysis : Thiol ↔ thione tautomerism may obscure proton signals; use D₂O exchange or 13C NMR to confirm .
  • X-ray Crystallography : Resolves ambiguity in solid-state structure (e.g., bond lengths confirming enol vs. keto forms) .
  • Comparative Studies : Benchmark against structurally validated analogs (e.g., 6-Amino-4-hydroxy-2-methylthiopyrimidine ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL
Reactant of Route 2
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6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL

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